molecular formula C12H12BrFN2O2 B8205126 Tert-butyl 2-(5-bromo-3-fluoropyridin-2-yl)-2-cyanoacetate

Tert-butyl 2-(5-bromo-3-fluoropyridin-2-yl)-2-cyanoacetate

Cat. No.: B8205126
M. Wt: 315.14 g/mol
InChI Key: LZPKDLBJDXABQN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromo-3-fluoropyridin-2-yl)-2-cyanoacetate: is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a pyridine ring substituted with bromine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-bromo-3-fluoropyridin-2-yl)-2-cyanoacetate typically involves the reaction of 5-bromo-3-fluoropyridine with tert-butyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • Substituted pyridine derivatives
  • Carboxylic acids
  • Amines

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development.

Industry:

  • Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromo-3-fluoropyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The bromine and fluorine atoms can enhance the compound’s binding affinity to its targets through halogen bonding.

Comparison with Similar Compounds

  • Tert-butyl 2-(5-chloro-3-fluoropyridin-2-yl)-2-cyanoacetate
  • Tert-butyl 2-(5-bromo-3-chloropyridin-2-yl)-2-cyanoacetate
  • Tert-butyl 2-(5-bromo-3-methylpyridin-2-yl)-2-cyanoacetate

Comparison:

  • Tert-butyl 2-(5-bromo-3-fluoropyridin-2-yl)-2-cyanoacetate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties.
  • The presence of different halogen atoms (chlorine, bromine, fluorine) in similar compounds can lead to variations in their chemical and biological activities.
  • The substitution pattern on the pyridine ring can affect the compound’s stability, solubility, and overall reactivity.

Properties

IUPAC Name

tert-butyl 2-(5-bromo-3-fluoropyridin-2-yl)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)8(5-15)10-9(14)4-7(13)6-16-10/h4,6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPKDLBJDXABQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=C(C=C(C=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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